6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds similar to pyridine. Pyrimidines are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
6-Chloropyrimidine-4-amine: Lacks the ethoxymethyl group, which may affect its biological activity and chemical reactivity.
2-(Ethoxymethyl)pyrimidin-4-amine: Lacks the chlorine atom, which may influence its interaction with molecular targets.
The presence of both the chlorine atom and the ethoxymethyl group in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
6-chloro-2-(ethoxymethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYRSRIWHXVCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3120-40-9 |
Source
|
Record name | 6-chloro-2-(ethoxymethyl)pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.